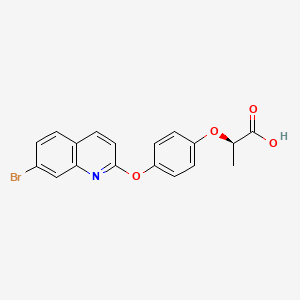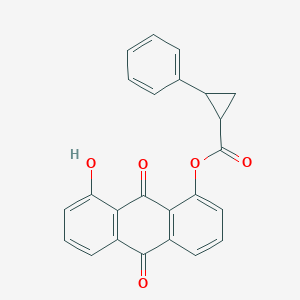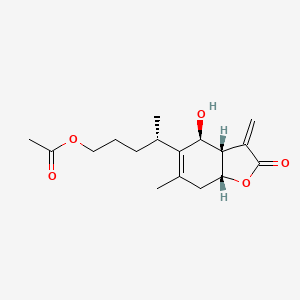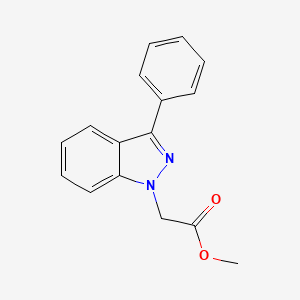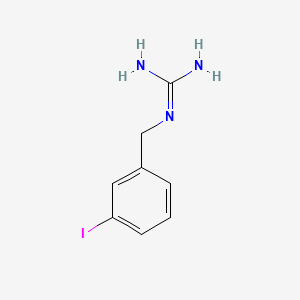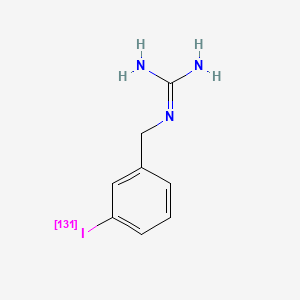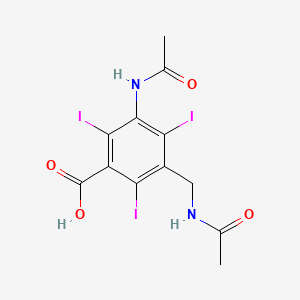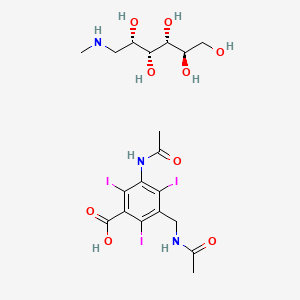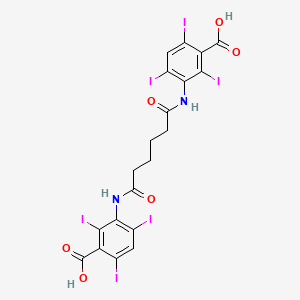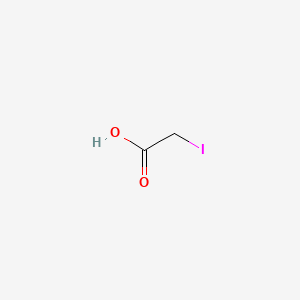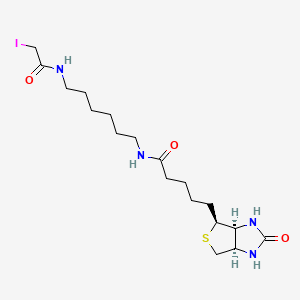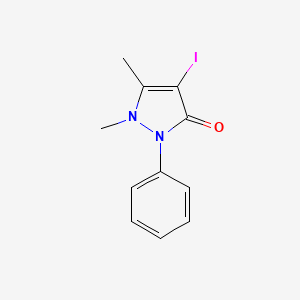
Iopromide
Vue d'ensemble
Description
L’iopromide est un agent de contraste iodé non ionique utilisé principalement en imagerie radiographique. Il est commercialisé sous le nom de marque Ultravist et est produit par Bayer Healthcare. Ce composé est connu pour sa faible osmolalité et sa nature non ionique, ce qui le rend adapté à un usage intravasculaire. L'this compound est couramment utilisé dans les études radiographiques telles que les urographies intraveineuses, la tomodensitométrie (TDM) cérébrale et les angiographies pulmonaires par TDM .
Applications De Recherche Scientifique
Iopromide has a wide range of scientific research applications. In chemistry, it is used as a precursor for iodinated disinfection byproducts. In biology and medicine, this compound is extensively used as a contrast agent in X-ray imaging to visualize blood vessels and soft tissues. It is also used in advanced oxidation processes for the degradation of micropollutants in water . Additionally, this compound is studied for its ecotoxicological effects and transformation in the environment .
Mécanisme D'action
L’iopromide fonctionne comme un agent de contraste en opacifiant les vaisseaux sanguins dans le flux du trajet de l’agent de contraste, ce qui permet la visualisation radiographique des structures internes. Il s’agit d’un composé tri-iodé, non ionique et hydrosoluble qui permet la visualisation en améliorant le contraste des images. Le composé est excrété principalement par voie rénale .
Analyse Biochimique
Biochemical Properties
Iopromide plays a crucial role in biochemical reactions primarily as a contrast agent. It interacts with various biomolecules, including proteins and membranes, due to its hydrophilic nature. The interaction of this compound with proteins and membranes is relatively low, which contributes to its low toxicity and high safety profile . The compound does not significantly alter the function of enzymes or proteins, making it suitable for use in sensitive diagnostic procedures.
Cellular Effects
This compound affects various types of cells and cellular processes by enhancing the contrast in imaging studies. It does not significantly influence cell signaling pathways, gene expression, or cellular metabolism under normal conditions. In some cases, this compound can cause mild cellular stress, leading to temporary changes in cell function. These effects are generally transient and do not result in long-term cellular damage .
Molecular Mechanism
The mechanism of action of this compound involves its ability to opacify blood vessels and tissues, allowing for enhanced radiographic visualization. At the molecular level, this compound binds to water molecules, increasing the density of the solution and improving the contrast in imaging studies. This binding interaction does not inhibit or activate enzymes, nor does it cause significant changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed to change over time. The compound is stable and does not degrade rapidly, maintaining its efficacy during imaging procedures. Long-term studies have shown that this compound does not cause significant long-term effects on cellular function, and its stability ensures consistent performance in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound is well-tolerated and does not cause significant adverse effects. At high doses, some toxic effects may be observed, including mild renal stress and transient changes in blood chemistry. These effects are generally reversible and do not result in long-term damage .
Metabolic Pathways
This compound is primarily excreted through the renal route, with minimal metabolism occurring in the body. The compound does not significantly interact with metabolic enzymes or cofactors, and its presence does not alter metabolic flux or metabolite levels. This characteristic contributes to its high safety profile and low risk of adverse metabolic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. It does not rely on specific transporters or binding proteins for its distribution. The compound’s hydrophilic nature allows it to diffuse easily through extracellular spaces, enhancing its localization and accumulation in target tissues during imaging procedures .
Subcellular Localization
The subcellular localization of this compound is primarily in the extracellular space, where it exerts its contrast-enhancing effects. It does not target specific compartments or organelles within cells, and its activity is not influenced by post-translational modifications or targeting signals. This localization ensures that this compound remains effective in enhancing imaging contrast without interfering with cellular functions .
Méthodes De Préparation
La préparation de l’iopromide implique plusieurs voies de synthèse et conditions de réaction. Une méthode utilise l’acide 3-amino-5-[(2,3-dihydroxypropyl)carbamoyl]benzoïque comme matière première. Le processus de synthèse implique une condensation primaire, une condensation secondaire, une chloration, une condensation tertiaire, une iodation et une hydrolyse . Une autre méthode consiste à faire réagir l’acide 5-amino-isophtalique avec le chlorure de méthoxyacétyle dans un solvant de diméthylacétamide pour produire du dichlorure d’acide 5-méthoxyacétylamino-2,4,6-triiodoisophtalique, qui est ensuite utilisé dans les étapes suivantes .
Analyse Des Réactions Chimiques
L’iopromide subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent le chlorure de méthoxyacétyle, le diméthylacétamide et les agents d’iodation. Les principaux produits formés à partir de ces réactions comprennent le dichlorure d’acide 5-méthoxyacétylamino-2,4,6-triiodoisophtalique et d’autres dérivés iodés .
Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé comme précurseur pour les sous-produits de désinfection iodés. En biologie et en médecine, l’this compound est largement utilisé comme agent de contraste en imagerie radiographique pour visualiser les vaisseaux sanguins et les tissus mous. Il est également utilisé dans les procédés d’oxydation avancée pour la dégradation des micropolluants dans l’eau . De plus, l’this compound est étudié pour ses effets écotoxicologiques et sa transformation dans l’environnement .
Comparaison Avec Des Composés Similaires
L’iopromide est souvent comparé à d’autres agents de contraste iodés non ioniques tels que l’iopamidole et l’iohexol. Ces composés partagent des propriétés similaires, notamment une faible osmolalité et une nature non ionique. L’this compound s’est révélé avoir un profil d’événements indésirables supérieur à celui de l’iohexol, ce qui en fait un choix privilégié pour certaines procédures d’imagerie . D’autres composés similaires comprennent l’iodixanol, qui est également utilisé comme agent de contraste dans diverses études radiographiques .
Propriétés
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-methylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAIEPBNLOQYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023163 | |
| Record name | Iopromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Iopromide is a low osmolar, non-ionic X-ray contrast agent for intravascular administration. It functions as a contrast agent by opacifying blood vessels in the path of flow of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs. | |
| Record name | Iopromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
73334-07-3 | |
| Record name | Iopromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73334-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iopromide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073334073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iopromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iopromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iopromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOPROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712BAC33MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iopromide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


